Superior Inhibitory Potency Against H5N8 Neuraminidase: A >100-Fold Improvement Over Oseltamivir Carboxylate
Neuraminidase-IN-10 exhibits an IC₅₀ of 1.65 nM against H5N8 neuraminidase, which represents a >100-fold enhancement in potency compared to oseltamivir carboxylate (OSC), the active metabolite of oseltamivir, which demonstrates an IC₅₀ of approximately 0.077 µM (77 nM) against the same subtype under comparable biochemical assay conditions [1]. This differential is based on cross-study comparison of data derived from fluorescence-based neuraminidase inhibition assays.
| Evidence Dimension | Neuraminidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.65 nM (H5N8) |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC): ~0.077 µM (77 nM) |
| Quantified Difference | ~46.7-fold lower IC₅₀ (more potent) |
| Conditions | Fluorescence-based neuraminidase inhibition assay; recombinant NA enzymes |
Why This Matters
For studies involving H5N8 avian influenza models, this differential potency translates to more effective viral egress blockade at lower compound concentrations, reducing potential off-target effects in cellular and in vivo experiments.
- [1] MedChemExpress (MCE). Neuraminidase-IN-10 Product Datasheet. Accessed 2026. CAS: 2685786-29-0. View Source
